molecular formula C11H24N2O2 B1438037 tert-butyl N-[2-(butylamino)ethyl]carbamate CAS No. 1003707-56-9

tert-butyl N-[2-(butylamino)ethyl]carbamate

Cat. No. B1438037
CAS RN: 1003707-56-9
M. Wt: 216.32 g/mol
InChI Key: BVDAGCKOGBYXIB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(butylamino)ethyl]carbamate is a chemical compound with the CAS Number: 1003707-56-9 . It has a molecular weight of 216.32 . The IUPAC name for this compound is tert-butyl 2-(butylamino)ethylcarbamate .


Molecular Structure Analysis

The InChI code for tert-butyl N-[2-(butylamino)ethyl]carbamate is 1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.32 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Biodegradation and Fate in Environment

  • Studies on ETBE and MTBE have shown that these compounds can be biodegraded in soil and groundwater under aerobic conditions by specific microorganisms. These microorganisms degrade ETBE and MTBE to form intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants can either inhibit or enhance the biodegradation process of these compounds (Thornton et al., 2020). Similar mechanisms might be relevant to tert-butyl N-[2-(butylamino)ethyl]carbamate, depending on its chemical structure and environmental persistence.

Environmental Impact and Remediation

  • Research on MTBE's environmental impact indicates its presence as a contaminant in water bodies due to its widespread use as a gasoline additive. Adsorption has been identified as a viable method for removing MTBE from water, utilizing various adsorbents like activated carbon, minerals, and resins. Understanding MTBE's adsorption can be instrumental in developing remediation strategies for related compounds (Vakili et al., 2017).

Industrial Applications

  • The synthesis and industrial applications of related ether compounds have been explored, with a focus on their role as gasoline additives to improve fuel performance and reduce emissions. This includes the catalytic synthesis of MTBE, highlighting the search for efficient production methods and catalysts, which might also be applicable to the synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate for potential industrial applications (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl N-[2-(butylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDAGCKOGBYXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662945
Record name tert-Butyl [2-(butylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003707-56-9
Record name tert-Butyl [2-(butylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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